REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[CH:7]=[CH:8][C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]=1[O:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)(=[O:4])=[O:3].[Na]>O>[CH3:1][S:2]([NH:5][C:6]1[CH:7]=[CH:8][C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]=1[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:3])=[O:4] |f:0.1,^1:21|
|
Name
|
nimesulide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC=1C=CC(=CC1OC=2C=CC=CC2)[N+](=O)[O-].[Na]
|
Name
|
complex
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC=1C=CC(=CC1OC=2C=CC=CC2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |